molecular formula C31H33NO4 B14359143 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate CAS No. 91666-17-0

4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate

Cat. No.: B14359143
CAS No.: 91666-17-0
M. Wt: 483.6 g/mol
InChI Key: CQUUUNKVPFBUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is a chemical compound with the molecular formula C31H33NO4. It is known for its unique structure, which includes a nonylphenyl group, a cyanobenzoyl group, and a methylbenzoate group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate typically involves the esterification of 4-nonylphenol with 4-cyanobenzoic acid, followed by the introduction of a methyl group to the benzoate moiety. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine or other reduced forms.

    Substitution: The nonylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, hydroxylated products.

Scientific Research Applications

4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the nonylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
  • 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-hydroxybenzoate

Uniqueness

4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nonylphenyl group enhances its hydrophobicity, while the cyanobenzoyl group provides opportunities for specific interactions with biological targets. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91666-17-0

Molecular Formula

C31H33NO4

Molecular Weight

483.6 g/mol

IUPAC Name

(4-nonylphenyl) 4-(4-cyanobenzoyl)oxy-3-methylbenzoate

InChI

InChI=1S/C31H33NO4/c1-3-4-5-6-7-8-9-10-24-13-18-28(19-14-24)35-31(34)27-17-20-29(23(2)21-27)36-30(33)26-15-11-25(22-32)12-16-26/h11-21H,3-10H2,1-2H3

InChI Key

CQUUUNKVPFBUQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.